Chemical structure and molecular weight of 1-(1-p-Tolyl-ethyl)-piperazine dihydrochloride
Chemical structure and molecular weight of 1-(1-p-Tolyl-ethyl)-piperazine dihydrochloride
The following technical guide details the chemical identity, structural properties, synthesis pathways, and analytical characterization of 1-[1-(4-methylphenyl)ethyl]piperazine dihydrochloride .
Chemical Identity, Synthesis, and Structural Characterization
Executive Summary
1-(1-p-Tolyl-ethyl)-piperazine dihydrochloride (CAS: 1185298-93-4) is a piperazine-based organic building block characterized by a chiral ethyl linker connecting a para-tolyl moiety to the N1-position of a piperazine ring.[1][2] As a dihydrochloride salt, it exhibits enhanced aqueous solubility and stability compared to its free base, making it a critical intermediate in the synthesis of pharmaceutical agents targeting monoaminergic systems (e.g., serotonin or dopamine receptors) and antihistamines.
This guide provides a comprehensive analysis of its molecular weight, structural derivation, synthetic protocols, and quality control parameters.
Chemical Identity & Molecular Metrics[2][3][4][5][6][7][8][9][10]
The compound is defined by the coupling of a lipophilic p-tolyl-ethyl group with a hydrophilic piperazine core, stabilized as a double hydrochloride salt.[1]
Table 1: Physicochemical Profile
| Parameter | Technical Specification |
| IUPAC Name | 1-[1-(4-methylphenyl)ethyl]piperazine dihydrochloride |
| Common Name | 1-(1-p-Tolyl-ethyl)-piperazine 2HCl |
| CAS Number | 1185298-93-4 |
| Molecular Formula | C₁₃H₂₂Cl₂N₂ (Salt) / C₁₃H₂₀N₂ (Free Base) |
| Molecular Weight | 277.23 g/mol (Salt) / 204.31 g/mol (Free Base) |
| Stereochemistry | Contains 1 Chiral Center (C-alpha to Phenyl).[1][3] Typically supplied as a racemate unless specified as (R) or (S). |
| Solubility | High in Water, Methanol, DMSO; Low in Hexane, Ether. |
| Appearance | White to off-white crystalline solid (Hygroscopic). |
Structural Derivation
The molecular weight is derived from the sum of the constituent atomic masses:
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Carbon (13 atoms): 156.14 Da
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Hydrogen (22 atoms): 22.18 Da
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Nitrogen (2 atoms): 28.01 Da
-
Chlorine (2 atoms): 70.90 Da
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Total MW: 277.23 Da[1]
Structural & Conformational Analysis
The molecule consists of three distinct pharmacophoric domains:[1]
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The Piperazine Ring: Exists predominantly in a chair conformation to minimize 1,3-diaxial interactions. The N1 nitrogen is tertiary (substituted), while the N4 nitrogen is secondary, providing a handle for further derivatization.
-
The Chiral Linker: The ethyl group branched at the 1-position creates a steric environment that restricts rotation, potentially influencing binding affinity in biological targets.
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The p-Tolyl Group: A lipophilic aromatic moiety that facilitates hydrophobic interactions (π-stacking) within receptor binding pockets.
Diagram 1: Structural Logic & Functional Domains
Caption: Functional decomposition of the molecule showing the lipophilic anchor, chiral bridge, and polar core.
Synthesis Protocols
The synthesis of 1-(1-p-Tolyl-ethyl)-piperazine is typically achieved via Reductive Amination or Nucleophilic Substitution .[1] The reductive amination route is preferred in drug development for its higher yield and avoidance of over-alkylation byproducts.
Method A: Reductive Amination (Preferred)
This method utilizes 4'-methylacetophenone and excess piperazine in the presence of a reducing agent.
Reagents:
-
4'-Methylacetophenone (1.0 eq)[1]
-
Piperazine (3.0 - 5.0 eq) – Excess prevents bis-alkylation.[1]
-
Sodium Triacetoxyborohydride (STAB) or NaBH₄ (1.5 eq)
-
Solvent: 1,2-Dichloroethane (DCE) or Methanol.
-
Acid Catalyst: Acetic Acid (cat.)
Step-by-Step Protocol:
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Imine Formation: Dissolve 4'-methylacetophenone and piperazine in DCE. Add acetic acid to catalyze imine formation. Stir at room temperature for 2 hours under nitrogen.
-
Reduction: Cool the solution to 0°C. Slowly add Sodium Triacetoxyborohydride. Allow the reaction to warm to room temperature and stir overnight (12-16h).
-
Quenching: Quench with saturated aqueous NaHCO₃.
-
Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3x).
-
Purification: Wash organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the free base via column chromatography (DCM/MeOH/NH₃).
-
Salt Formation: Dissolve the free base in diethyl ether or ethanol. Add 4M HCl in dioxane dropwise at 0°C. Filter the resulting white precipitate and dry under vacuum.
Diagram 2: Synthesis Workflow
Caption: Step-by-step workflow for the reductive amination synthesis route.
Analytical Characterization
To validate the identity and purity of the synthesized compound, the following analytical signatures must be confirmed.
Proton NMR (¹H-NMR) in D₂O or DMSO-d₆[1]
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Aromatic Region (6.8 – 7.2 ppm): Two doublets (integration 2H each) characteristic of a para-substituted benzene ring.
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Methine Proton (3.5 – 4.0 ppm): A quartet corresponding to the CH of the ethyl linker, coupled to the methyl group.
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Piperazine Ring (2.8 – 3.5 ppm): Broad multiplets corresponding to the 8 protons of the piperazine ring. In the salt form, these may shift downfield due to protonation.
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Methyl Group (Linker) (1.3 – 1.5 ppm): A doublet (3H) coupled to the methine proton.
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Methyl Group (Tolyl) (2.2 – 2.3 ppm): A singlet (3H) attached to the aromatic ring.
Mass Spectrometry (LC-MS)[1]
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Parent Ion: ESI+ mode should show a dominant peak at m/z 205.17 [M+H]⁺ (corresponding to the free base C₁₃H₂₀N₂ + H⁺).
-
Fragmentation: Loss of the piperazine ring or cleavage at the benzylic position may be observed.
Elemental Analysis (CHN)
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Theoretical for C₁₃H₂₂Cl₂N₂:
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Note: Deviations >0.4% suggest trapped solvent or hydration.[1]
Handling and Stability
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Hygroscopicity: As a dihydrochloride salt, the compound is hygroscopic. It must be stored in a desiccator or under inert gas (Argon/Nitrogen) at -20°C for long-term stability.[1]
-
Solubility:
-
Safety: Irritant to eyes, respiratory system, and skin. Standard PPE (gloves, goggles, fume hood) is mandatory during handling.
References
- Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.
-
PubChem. (2025).[2][6][4][7][8][9][3][10] Piperazine Compound Summary. National Library of Medicine.[4] Retrieved from [Link]
Sources
- 1. 1185298-93-4|1-(1-(p-Tolyl)ethyl)piperazine dihydrochloride|BLD Pharm [bldpharm.com]
- 2. Proflavine Dihydrochloride | C13H13Cl2N3 | CID 10750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-(o-Tolyl)piperazine dihydrochloride | C11H18Cl2N2 | CID 91964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Procaine | C13H20N2O2 | CID 4914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Piperazine - Wikipedia [en.wikipedia.org]
- 6. Procaine Hydrochloride | C13H21ClN2O2 | CID 5795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-(p-Tolyl)piperazine | C11H16N2 | CID 83113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Proflavine.HCl hemihydrate | C26H26Cl2N6O | CID 5284449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1-(p-Tolyl)piperazine dihydrochloride | C11H18Cl2N2 | CID 83112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1-[(3,4-Dichlorophenyl)(phenyl)methyl]piperazine dihydrochloride | Sigma-Aldrich [sigmaaldrich.com]
